4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride
Description
Properties
IUPAC Name |
4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c13-12(3-7-17-8-4-12)11-14-10(15-18-11)9-1-5-16-6-2-9;/h9H,1-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCZHZXPXTVSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C3(CCOCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-40-0 | |
| Record name | 4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have indicated that compounds similar to 4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine can inhibit various cancer cell lines. For instance, a study demonstrated that certain oxadiazole derivatives effectively targeted human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Antimicrobial Properties
Numerous studies have reported the antimicrobial efficacy of oxadiazole derivatives against various pathogens. The compound has been evaluated for its activity against bacteria and fungi, showing effectiveness comparable to established antibiotics. A review highlighted that modifications in the oxadiazole structure can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Some derivatives of oxadiazole have demonstrated anti-inflammatory properties in preclinical models. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various oxadiazole derivatives showed that specific modifications led to enhanced selectivity and potency against cancer cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The most active compound exhibited an IC50 value in the nanomolar range .
Case Study 2: Antimicrobial Testing
In another investigation, a series of oxadiazole derivatives were tested for their antimicrobial activities using the cup plate method. Compounds with oxan groups displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Structure–Activity Relationship (SAR)
The biological activity of 1,2,4-oxadiazoles is heavily influenced by their structural components. Modifications to the oxadiazole ring and substituents can lead to variations in potency and selectivity for different biological targets. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Alkyl substitution | Increased lipophilicity and cellular uptake |
| Aromatic rings | Enhanced binding affinity to target proteins |
| Functional groups | Altered solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties and applications.
1,2,5-Oxadiazole: Known for its use in different chemical and biological contexts.
1,3,4-Oxadiazole: Widely studied for its biological activities and presence in various pharmaceuticals.
Uniqueness
4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with an oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine; hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.
Structural Information
The molecular formula of 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine; hydrochloride is with a molecular weight of 257.34 g/mol. The compound features a unique oxadiazole ring which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₃ |
| Molecular Weight | 257.34 g/mol |
| IUPAC Name | 4-(3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)tetrahydro-2H-pyran-4-amine hydrochloride |
| InChI Key | BYCZHZXPXTVSSH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, derivatives of oxadiazoles have been identified as potential acetylcholinesterase inhibitors . By inhibiting this enzyme, the compound may increase the concentration of acetylcholine in synaptic clefts, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s disease .
Proposed Mechanisms
- Acetylcholinesterase Inhibition : The binding of the compound to the active site of acetylcholinesterase prevents the breakdown of acetylcholine.
- Modulation of Cholinergic Pathways : Increased levels of acetylcholine may enhance neuronal communication and cognitive functions .
Research Findings
Research on similar oxadiazole compounds has indicated promising results in various biological assays:
- Anticancer Activity : Compounds with oxadiazole moieties have been studied for their ability to inhibit pyruvate dehydrogenase kinase (PDHK), which is upregulated in various cancers. Inhibiting PDHK can disrupt metabolic pathways in cancer cells and lead to reduced proliferation .
- Neuroprotective Effects : Studies suggest that oxadiazole derivatives can exhibit neuroprotective properties by modulating cholinergic signaling pathways .
- Pharmacological Profiles : The pharmacological profiles of oxadiazole compounds have shown varied activities including anti-inflammatory and analgesic effects, making them potential candidates for further drug development .
Q & A
Q. Optimization Strategies :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Table 1 : Example Reaction Conditions for Oxadiazole Formation
| Precursor | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Amidoxime A | DMF | 110 | 72 |
| Amidoxime B | DMSO | 120 | 68 |
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Determine 3D conformation and hydrogen bonding patterns in the hydrochloride salt .
Basic: How can researchers evaluate the solubility and stability of this compound under experimental conditions?
Answer:
- Solubility Profiling :
- Stability Studies :
Advanced: What advanced pharmacological models are suitable for studying target interactions of this compound?
Answer:
- Enzyme Inhibition Assays :
- Fluorescence Polarization : Measure binding to enzymes (e.g., kinases) using fluorescent probes .
- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (KD, kon/koff) for receptor interactions .
- Cellular Models :
- CRISPR-Cas9 Knockout : Validate target specificity in HEK293 or HeLa cells .
- Metabolomics : LC-MS-based profiling to identify pathways affected by treatment .
Table 2 : Example IC50 Values for Oxadiazole Derivatives
| Target | IC50 (nM) | Reference |
|---|---|---|
| Kinase A | 15.2 ± 1.3 | |
| Protease B | 230 ± 18 |
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Experimental Replication :
- Standardize assays (e.g., ATP concentration in kinase assays) to minimize variability .
- Data Triangulation :
- Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Compare with structurally similar compounds (e.g., oxadiazole derivatives with varied substituents) .
- Meta-Analysis :
Example Case : A study reporting antimicrobial activity (MIC = 8 µg/mL) vs. another showing no activity may arise from differences in bacterial strains or assay pH. Re-testing under standardized CLSI guidelines is recommended .
Advanced: What strategies can mitigate off-target effects during in vivo studies of this compound?
Answer:
- Proteome-Wide Screening :
- Use affinity chromatography coupled with MS to identify unintended binding partners .
- Dose Optimization :
- Conduct PK/PD modeling to establish a therapeutic window (e.g., Cmax vs. toxicity thresholds) .
- Chemical Modification :
- Introduce steric hindrance groups (e.g., methyl substituents) to enhance selectivity .
Table 3 : Example Toxicity Data in Rodent Models
| Dose (mg/kg) | Hepatic Toxicity (%) | Neurotoxicity (%) |
|---|---|---|
| 50 | 5 | 0 |
| 100 | 18 | 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
